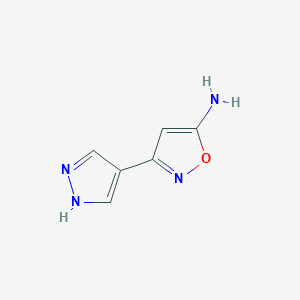

3-(1h-Pyrazol-4-yl)isoxazol-5-amine

Description

Significance of Pyrazole (B372694) and Isoxazole (B147169) Moieties in Modern Organic and Medicinal Chemistry

Among the vast family of heterocycles, pyrazoles and isoxazoles, both five-membered aromatic rings, have garnered considerable attention for their broad spectrum of biological activities. numberanalytics.comwisdomlib.orgnih.gov

Pyrazole , a five-membered ring with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry. numberanalytics.comwisdomlib.org Its derivatives are known to exhibit a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. numberanalytics.com The pyrazole nucleus is a key pharmacophore in numerous approved drugs, highlighting its importance in drug design and development. nih.govijraset.com The unique structural and electronic properties of the pyrazole ring contribute to its ability to act as a bioisostere for other aromatic systems, often leading to improved solubility and binding affinity. nih.gov

Isoxazole , featuring a nitrogen atom adjacent to an oxygen atom in a five-membered ring, is another privileged scaffold in pharmaceutical research. nih.govontosight.ai The isoxazole moiety is present in a multitude of clinically used drugs and is recognized for its role in compounds with antimicrobial, anti-inflammatory, and anticancer activities. nih.govresearchgate.net The inclusion of the isoxazole ring can enhance a molecule's physicochemical properties, making it a valuable tool for medicinal chemists seeking to develop new therapeutic agents. nih.gov

Overview of Pyrazole-Isoxazole Hybrid Structures in Scientific Literature

The strategic combination of two or more pharmacologically active heterocyclic rings into a single molecular entity, known as molecular hybridization, has emerged as a powerful strategy in drug discovery. This approach can lead to compounds with enhanced biological activity, novel mechanisms of action, or improved pharmacokinetic profiles.

The literature describes the synthesis and evaluation of various pyrazole-isoxazole hybrid structures. These investigations often focus on exploring the synergistic effects of combining these two potent heterocyclic systems. For instance, researchers have synthesized and assessed the binding affinities of pyrazole and isoxazole derivatives for various receptors, aiming to develop new therapeutic agents. nih.govresearchgate.net The synthesis of these hybrid molecules can be achieved through various chemical strategies, including multi-component reactions that allow for the efficient construction of complex molecular architectures. nih.govresearchgate.net

Structural Context and Rationale for Investigating 3-(1H-Pyrazol-4-yl)isoxazol-5-amine

The chemical compound This compound represents a specific and intriguing example of a pyrazole-isoxazole hybrid. Its structure, featuring a pyrazole ring linked at its 4-position to the 3-position of an isoxazole ring bearing a 5-amino group, presents a unique combination of functional groups and structural motifs.

Structure

3D Structure

Properties

Molecular Formula |

C6H6N4O |

|---|---|

Molecular Weight |

150.14 g/mol |

IUPAC Name |

3-(1H-pyrazol-4-yl)-1,2-oxazol-5-amine |

InChI |

InChI=1S/C6H6N4O/c7-6-1-5(10-11-6)4-2-8-9-3-4/h1-3H,7H2,(H,8,9) |

InChI Key |

LLRDACSCMHYNJE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(ON=C1C2=CNN=C2)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 3 1h Pyrazol 4 Yl Isoxazol 5 Amine

Functional Group Transformations of the Exocyclic Amino Moiety

The exocyclic amino group at the 5-position of the isoxazole (B147169) ring is a primary site for functionalization, enabling the introduction of a wide array of substituents.

Common transformations include:

Acylation: The amino group readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, in the presence of a base to yield the corresponding amides.

Sulfonylation: Reaction with sulfonyl chlorides, like 4-methylbenzenesulfonyl chloride, in the presence of a base such as triethylamine, affords sulfonamide derivatives. mdpi.com This transformation is valuable for introducing sulfonyl moieties, which can modulate the electronic and steric properties of the molecule. mdpi.comnih.gov

Diazotization: The amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. nih.govresearchgate.net These diazonium salts are versatile intermediates that can undergo various subsequent reactions, including azo coupling to form azo compounds. researchgate.net

Alkylation: Direct N-alkylation of the exocyclic amino group can be achieved using alkyl halides or other alkylating agents, though careful control of reaction conditions is necessary to avoid competing alkylation on the pyrazole (B372694) ring.

Chemical Modifications and Substitutions on the Isoxazole Ring System

The isoxazole ring, while relatively stable, can undergo specific chemical modifications.

Key reactions involving the isoxazole ring include:

Ring Opening: The isoxazole ring can be cleaved under certain conditions. For instance, base-catalyzed ring opening of isoxazoles can lead to the formation of other heterocyclic systems. mdpi.comresearchgate.net This reactivity can be exploited to generate novel molecular scaffolds.

Electrophilic and Nucleophilic Substitution: The isoxazole ring is generally resistant to electrophilic substitution due to its electron-deficient nature. However, nucleophilic substitution reactions can occur, particularly at the C5 position, often facilitated by the presence of the amino group. The introduction of activating groups can enhance the reactivity of the isoxazole ring towards substitution. researchgate.net

Chemical Modifications and Substitutions on the Pyrazole Ring System

The pyrazole ring offers another avenue for derivatization, with the nitrogen atoms being the primary sites for modification.

Common modifications on the pyrazole ring include:

N-Alkylation: The pyrazole ring can be alkylated at the N1 position using various alkylating agents, such as alkyl halides or trichloroacetimidates, often in the presence of a base or an acid catalyst. semanticscholar.orgresearchgate.netgoogle.com The regioselectivity of this reaction can be influenced by the steric and electronic properties of the substituents on the pyrazole ring. semanticscholar.org

N-Acylation: Similar to alkylation, acylation of the pyrazole nitrogen can be achieved using acylating agents. This modification can influence the electronic properties and biological activity of the resulting compound.

Electrophilic Substitution: Electrophilic substitution on the pyrazole ring typically occurs at the C4 position. arkat-usa.org However, in 3-(1H-pyrazol-4-yl)isoxazol-5-amine, this position is already substituted. Therefore, electrophilic attack would likely target other available positions on the pyrazole ring, if any, or require harsh reaction conditions.

Exploration of Multi-Component Reactions Involving the Chemical Compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. nih.govnih.gov The presence of the primary amino group in this compound makes it a suitable component for certain MCRs.

Examples of MCRs that could potentially involve this compound include:

Ugi Reaction: The Ugi four-component condensation (U-4CC) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-aminoacyl amide derivative. wikipedia.orgorganic-chemistry.org this compound could serve as the amine component in this reaction, leading to the rapid generation of a library of diverse compounds. wikipedia.orgmdpi.com

Passerini Reaction: While the classic Passerini reaction involves a carboxylic acid, an aldehyde or ketone, and an isocyanide, variations exist. wikipedia.orgwalisongo.ac.idorganic-chemistry.orgnih.gov Although the primary amine of the title compound is not a direct participant in the classical Passerini reaction, its derivatives could potentially be used in related MCRs.

The application of MCRs provides a powerful tool for the rapid diversification of the this compound scaffold, facilitating the exploration of a broader chemical space for drug discovery. wikipedia.org

Analysis of Regioselectivity and Stereoselectivity in Derivatization Processes

The presence of multiple reactive sites in this compound necessitates a careful consideration of regioselectivity and stereoselectivity during derivatization.

Regioselectivity:

N-Alkylation of the Pyrazole Ring: When the pyrazole ring is unsubstituted at the N1 position, alkylation can lead to a mixture of regioisomers. The ratio of these isomers is influenced by factors such as the nature of the alkylating agent, the reaction conditions, and the steric hindrance around the nitrogen atoms. semanticscholar.org

Functionalization of the Amino Group vs. Pyrazole Ring: Competition between reactions at the exocyclic amino group and the pyrazole ring nitrogens is a key consideration. Reaction conditions can be optimized to favor one site over the other. For instance, acylation and sulfonylation are more likely to occur at the more nucleophilic exocyclic amino group under standard conditions.

Stereoselectivity:

While the parent compound is achiral, the introduction of chiral centers during derivatization is possible. For example, reactions involving the formation of new stereocenters, such as in certain MCRs or alkylation with chiral reagents, would require analysis of the stereochemical outcome. The inherent chirality of reagents or catalysts can be used to induce stereoselectivity in the products.

A thorough understanding and control of regioselectivity and stereoselectivity are crucial for the rational design and synthesis of specific, well-defined derivatives of this compound for biological evaluation.

Structure Activity Relationship Sar Investigations of 3 1h Pyrazol 4 Yl Isoxazol 5 Amine Derivatives

Rational Design and Synthesis of Analogs

The rational design of analogs based on the 3-(1H-pyrazol-4-yl)isoxazol-5-amine core often involves a fragment-based approach and structural optimization. nih.gov This strategy aims to enhance biological activity, selectivity, and pharmacokinetic properties. The synthesis of these derivatives typically involves multi-step reaction sequences.

A common synthetic route begins with the condensation of a substituted 1H-pyrazol-5-amine with a β-ketoester to form a pyrazolopyrimidinone intermediate. This intermediate can then be converted to a 7-chloro derivative, which serves as a key building block for introducing various amine substituents at the 7-position. mdpi.com Alternatively, Suzuki coupling reactions can be employed to introduce a wide range of aryl and heteroaryl groups at different positions of the scaffold, allowing for extensive exploration of the chemical space. mdpi.com

The design process is often guided by computational modeling and the desire to improve properties such as metabolic stability. For instance, the introduction of O-alkyl substitutions can enhance hydrophilic properties, while the addition of fluorine or chlorine atoms to aryl rings can improve metabolic stability. cardiff.ac.uk

Impact of Substituent Variation on Molecular Interactions and Scaffold Properties

The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on both the pyrazole (B372694) and isoxazole (B147169) rings, as well as on the amine moiety. SAR studies have revealed several key trends:

Substituents on the Pyrazole Ring: The N-substituent on the pyrazole ring can significantly influence the aromaticity and stability of the ring system. scite.ai The introduction of branched alkyl or saturated heterocyclic groups at the 1-position of the pyrazole has been shown to be effective in reducing the potential for cytochrome P450 induction. nih.gov

Substituents on the Isoxazole Ring: Modifications to the isoxazole ring and its substituents can impact binding affinity and potency. For example, in a series of trisubstituted isoxazoles, the presence of an ether linker was found to be important for potency, while a thioether linkage resulted in a significant decrease in activity. dundee.ac.uk

Substituents on the Amine Group: The amine group at the 5-position of the isoxazole ring is a key site for modification. Acylation of this amine with various carboxylic acids or acid chlorides can lead to derivatives with diverse biological activities. The nature of the substituent on the acyl group can have a profound effect on the antiproliferative and antioxidant properties of the resulting compounds.

The following table summarizes the impact of various substituents on the biological activity of related pyrazole and isoxazole derivatives:

| Scaffold | Substituent Variation | Impact on Biological Activity | Reference |

| Trisubstituted Isoxazoles | Ether vs. Thioether Linker | Ether linker showed higher potency. | dundee.ac.uk |

| Pyrazolo[1,5-a]pyrimidines | 3-(4-fluoro)phenyl group | Enhanced M.tb growth inhibition. | mdpi.com |

| 5-Aminopyrazolyl Acylhydrazones | Phenylamino pyrazole nucleus | Relevant antioxidant and anti-inflammatory activities. | nih.gov |

| 3,4,5-Substituted Pyrazoles | 3,5-diphenyl substitution | High inhibitory activity against meprin α. | nih.gov |

Conformational Analysis and Correlation with Predicted Biological Performance

The three-dimensional conformation of this compound derivatives plays a critical role in their interaction with biological targets. Conformational analysis, often performed using computational methods such as molecular docking and X-ray crystallography, provides valuable insights into the binding modes of these compounds.

For instance, co-crystal structures of related isoxazole derivatives have shown that the isoxazole core and its substituents anchor the molecule in the binding site, with specific hydrogen bond interactions being crucial for affinity. dundee.ac.uk The rotational freedom of linkers connecting different parts of the molecule can also impact binding affinity, with more restricted linkers potentially leading to a higher entropic penalty and a decrease in potency. dundee.ac.uk

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of a molecule, which in turn govern its reactivity and interactions. For a molecule like 3-(1h-Pyrazol-4-yl)isoxazol-5-amine, DFT can be employed to calculate a range of molecular descriptors that are critical for understanding its chemical behavior.

Detailed research findings on the specific electronic structure of this compound are not extensively published. However, studies on closely related pyrazole-isoxazoline hybrids have utilized DFT calculations (at the B3LYP/6-31G(d,p) level of theory) to investigate their frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govacs.org The energy of these orbitals and the resulting HOMO-LUMO gap are crucial indicators of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests a molecule is more polarizable and reactive. nih.gov

In a study on pyrazole-thiazole hybrids, DFT calculations were used to determine the HOMO-LUMO energy gaps, which were found to influence the bioactivity of the compounds. bohrium.com For instance, the distribution of HOMO and LUMO across the pyrazolyl-isoxazole scaffold would indicate the likely sites for electrophilic and nucleophilic attack, respectively. The amino group on the isoxazole (B147169) ring and the pyrazole (B372694) nitrogen atoms are expected to be key sites for interaction.

Table 1: Representative DFT-Calculated Electronic Properties of a Related Pyrazolyl-Thiazole Derivative

| Parameter | Value | Reference |

| HOMO Energy | -6.2 eV | bohrium.com |

| LUMO Energy | -2.1 eV | bohrium.com |

| HOMO-LUMO Gap | 4.1 eV | bohrium.com |

| Dipole Moment | 3.5 D | nih.gov |

This table presents illustrative data from a study on a related pyrazolyl-thiazole derivative to demonstrate the type of information obtained from DFT calculations. The values are not specific to this compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in identifying potential biological targets and understanding the binding mode of a molecule like this compound. Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the predicted ligand-protein complex over time.

While no specific docking studies for this compound have been reported, numerous studies on related pyrazole and isoxazole derivatives highlight the utility of this approach. For example, pyrazole-containing compounds have been docked into the active sites of various protein kinases, such as VEGFR-2, Aurora A, and CDK2, which are important targets in cancer therapy. researchgate.netnih.gov In one study, a series of 1,3-diphenyl pyrazole derivatives showed potent anticancer activity, and docking studies revealed their binding mode within the colchicine-binding site of tubulin. mdpi.com

Similarly, isoxazole-incorporated pyrazole derivatives have been docked against human Dihydrofolate Reductase (DHFR), another key anticancer target. researchgate.net These studies typically reveal key hydrogen bonding and hydrophobic interactions that stabilize the ligand in the active site. For this compound, the pyrazole NH, the isoxazole nitrogen, and the amine group are all potential hydrogen bond donors and acceptors that could facilitate binding to a protein target.

Table 2: Example Molecular Docking Results for a Pyrazole Derivative against Protein Kinase Targets

| Target Protein (PDB ID) | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| VEGFR-2 (2QU5) | 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1- phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | -10.09 | Cys919, Asp1046 | researchgate.netnih.gov |

| Aurora A (2W1G) | 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | -8.57 | Arg220, Ala213 | researchgate.netnih.gov |

| CDK2 (2VTO) | 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide | -10.35 | Leu83, Lys33 | researchgate.netnih.gov |

This table shows representative docking data for related pyrazole derivatives to illustrate the application of this method. The data is not for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.

No specific QSAR models for a series of derivatives of this compound have been published. However, QSAR studies on other classes of pyrazole derivatives have been successfully conducted. nih.govresearchgate.netijsdr.org For instance, a QSAR study on novel pyrazole derivatives with antiproliferative activity against a human colorectal adenocarcinoma cell line identified key molecular descriptors that influence their potency. researchgate.net These descriptors often include steric, electronic, and hydrophobic parameters.

To develop a QSAR model for derivatives of this compound, one would first synthesize a library of analogs with diverse substituents on the pyrazole and isoxazole rings. The biological activity of these compounds would then be determined experimentally. Finally, a statistical method, such as multiple linear regression or partial least squares, would be used to build an equation that correlates the structural descriptors with the observed activity. Such a model would be invaluable for guiding the synthesis of more potent analogs.

Table 3: Common Molecular Descriptors Used in QSAR Studies of Heterocyclic Compounds

| Descriptor Type | Examples | Relevance |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Governs electrostatic and covalent interactions with the target. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Relates to the size and shape of the molecule and its fit within the binding site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Influences membrane permeability and hydrophobic interactions with the target. |

| Topological | Connectivity indices, Shape indices | Describes the branching and overall topology of the molecule. |

This table provides examples of descriptors commonly used in QSAR modeling.

In Silico Pharmacokinetic Profiling (e.g., ADME Prediction)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery. These predictions help to identify compounds with potentially poor pharmacokinetic profiles, allowing for their early deselection or modification.

While a specific ADME profile for this compound is not available, computational tools can be used to estimate its properties. Various software and web servers, such as SwissADME and pkCSM, can predict a range of ADME parameters based on the molecule's structure. nih.govpensoft.net These predictions are often based on established rules, such as Lipinski's rule of five, which helps to assess the "drug-likeness" of a compound.

For this compound and its derivatives, key ADME properties to consider would include its aqueous solubility, intestinal absorption, blood-brain barrier permeability, and its potential to inhibit or be metabolized by cytochrome P450 enzymes. researchgate.net For example, studies on pyrazole and imidazole (B134444) derivatives have used in silico tools to predict their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govresearchgate.net

Table 4: Illustrative In Silico ADME Predictions for a Related Quinoxaline-Isoxazole-Piperazine Conjugate

| Property | Predicted Value | Significance | Reference |

| Molecular Weight | < 500 g/mol | Adheres to Lipinski's rule of five | nih.gov |

| LogP | < 5 | Adheres to Lipinski's rule of five | nih.gov |

| Hydrogen Bond Donors | < 5 | Adheres to Lipinski's rule of five | nih.gov |

| Hydrogen Bond Acceptors | < 10 | Adheres to Lipinski's rule of five | nih.gov |

| GI Absorption | High | Good oral bioavailability predicted | nih.gov |

| BBB Permeant | No | Low potential for central nervous system side effects | nih.gov |

| CYP Inhibitor | Yes (e.g., CYP2C9) | Potential for drug-drug interactions | nih.gov |

This table presents representative in silico ADME data for a related heterocyclic compound to demonstrate the types of predictions made. The values are not specific to this compound.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. By providing a precise mass measurement of the molecular ion, HRMS allows for the confident assignment of a molecular formula. For 3-(1H-pyrazol-4-yl)isoxazol-5-amine, electrospray ionization (ESI) is a suitable soft ionization technique that would typically generate the protonated molecule, [M+H]⁺.

The exact mass of the [M+H]⁺ ion can be calculated and then compared with the experimentally determined value. The minuscule difference between these values, expressed in parts per million (ppm), serves as a testament to the accuracy of the identification.

Table 1: Predicted HRMS Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₆H₅N₄O⁺ |

| Calculated m/z ([M+H]⁺) | 150.0569 |

| Expected Mass Error | < 5 ppm |

This level of precision is crucial for distinguishing between isomers and compounds with similar nominal masses, thereby providing a high degree of confidence in the compound's identity.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR) for Full Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is necessary for the complete assignment of all proton (¹H) and carbon (¹³C) signals in this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide information on the number of different types of protons and their connectivity. Key expected signals would include distinct singlets for the pyrazole (B372694) and isoxazole (B147169) ring protons, a broad singlet for the amine (NH₂) protons, and another for the pyrazole NH proton. The chemical shifts (δ) are influenced by the electronic environment of each proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The carbon atoms in the pyrazole and isoxazole rings, as well as the carbon bearing the amino group, would exhibit characteristic chemical shifts.

2D NMR Spectroscopy: To unambiguously assign these signals and confirm the connectivity of the atoms, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: Establishes correlations between coupled protons, which in this largely heteroaromatic system would be minimal but could confirm through-space interactions (NOESY).

HSQC: Correlates each proton signal with its directly attached carbon atom.

HMBC: Shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the pyrazole and isoxazole ring systems and their linkage.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Pyrazole-H3 | - | ~8.0 (s, 1H) | C5 (Pyrazole), C4 (Pyrazole) |

| Pyrazole-H5 | - | ~8.2 (s, 1H) | C3 (Pyrazole), C4 (Pyrazole) |

| Pyrazole-NH | - | ~13.0 (br s, 1H) | C3 (Pyrazole), C5 (Pyrazole) |

| Isoxazole-H4 | - | ~6.0 (s, 1H) | C3 (Isoxazole), C5 (Isoxazole) |

| Isoxazole-NH₂ | - | ~5.5 (br s, 2H) | C5 (Isoxazole) |

| Pyrazole-C3 | ~140 | - | - |

| Pyrazole-C4 | ~110 | - | - |

| Pyrazole-C5 | ~135 | - | - |

| Isoxazole-C3 | ~158 | - | - |

| Isoxazole-C4 | ~95 | - | - |

| Isoxazole-C5 | ~170 | - | - |

Chemical shifts are predicted and may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (amine & pyrazole) | Stretching | 3400 - 3200 (broad) |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C=N (pyrazole & isoxazole) | Stretching | 1650 - 1550 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

| N-O (isoxazole) | Stretching | 1250 - 1020 |

| C-N | Stretching | 1350 - 1250 |

The presence of a broad band in the high-frequency region would be indicative of the N-H stretching vibrations of both the primary amine and the pyrazole ring. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of absorptions characteristic of the entire molecule.

X-ray Crystallography for Solid-State Structure Determination

When a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction provides the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. In some cases, X-ray crystallography is the only method to unambiguously distinguish between regioisomers. nih.gov

The crystal structure would reveal the planarity of the pyrazole and isoxazole rings and the dihedral angle between them. Furthermore, it would provide invaluable information on the hydrogen bonding network formed by the amine and pyrazole N-H groups, which dictates the crystal packing.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~10.2 |

| c (Å) | ~9.8 |

| β (°) | ~105 |

| Z | 4 |

| Key Intermolecular Interactions | N-H···N hydrogen bonds |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for assessing the purity of the synthesized compound and for analyzing reaction mixtures.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. By using an appropriate solvent system, the product spot can be visualized under UV light, and its retention factor (Rf) can be calculated.

High-Performance Liquid Chromatography (HPLC): For a quantitative assessment of purity, HPLC is the method of choice. A reversed-phase C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent (like acetonitrile (B52724) or methanol) would likely provide good separation. The purity is determined by the area percentage of the main peak in the chromatogram.

Table 5: Illustrative HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Retention Time | Dependent on exact conditions |

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile compounds, GC-MS could be employed if the compound is sufficiently volatile or can be derivatized to increase its volatility. It provides both retention time data for purity assessment and mass spectral data for identification of the main component and any impurities.

By employing this comprehensive suite of advanced analytical methodologies, the chemical structure of this compound can be rigorously established, and its purity can be accurately determined, ensuring its suitability for further investigation and application.

Applications As a Synthetic Building Block and Precursor in Chemical Research

Construction of Complex Fused Heterocyclic Systems

The amine functionality in 3-(1H-Pyrazol-4-yl)isoxazol-5-amine is a key feature that allows for its use in the synthesis of fused heterocyclic systems. While direct research on this specific compound is limited, the reactivity of analogous aminopyrazole derivatives provides a strong indication of its synthetic potential. Aminopyrazoles are known to react with 1,3-dicarbonyl compounds and their equivalents to form pyrazolo-fused pyridines and pyrimidines, which are important scaffolds in medicinal chemistry. ontosight.aibeilstein-archives.orgrsc.org

For instance, the condensation of aminopyrazoles with β-dicarbonyl compounds is a common method for the synthesis of pyrazolo[3,4-b]pyridines . beilstein-archives.orgrsc.org This reaction typically proceeds via a sequence of condensation and cyclization steps. Similarly, reaction with various β-ketoesters or malonic acid derivatives can lead to the formation of pyrazolo[3,4-d]pyrimidines . ontosight.ainih.gov These fused systems are of significant interest due to their biological activities.

Another important class of fused heterocycles that can potentially be synthesized from this compound are pyrazolo[1,5-a]pyrimidines . nih.govnih.govnih.govacs.org The synthesis of these compounds often involves the reaction of 5-aminopyrazoles with β-enaminones or other 1,3-bielectrophiles. nih.gov The regioselectivity of these reactions can be influenced by the reaction conditions and the nature of the substituents on the pyrazole (B372694) ring.

The following table summarizes the potential fused heterocyclic systems that could be synthesized from this compound based on the known reactivity of similar aminopyrazole compounds.

| Fused Heterocyclic System | Potential Synthetic Precursors |

| Pyrazolo[3,4-b]pyridines | 1,3-Dicarbonyl compounds, β-Ketoesters |

| Pyrazolo[3,4-d]pyrimidines | Malonic acid derivatives, β-Ketoesters |

| Pyrazolo[1,5-a]pyrimidines | β-Enaminones, 1,3-Bielectrophiles |

Precursor in the Synthesis of Advanced Organic Materials (e.g., dyes, fluorescent substances)

The aromatic and heterocyclic nature of this compound suggests its potential as a precursor for advanced organic materials, such as dyes and fluorescent substances. The amino group can be readily diazotized and coupled with various aromatic or heterocyclic compounds to produce a wide range of azo dyes . nih.gov Azo dyes containing heterocyclic moieties are known for their bright and deep shades. nih.gov

The synthesis of such dyes would typically involve the diazotization of the amino group on the isoxazole (B147169) ring of this compound using a reagent like sodium nitrite (B80452) in an acidic medium, followed by coupling with an electron-rich coupling component, such as a phenol, naphthol, or an aromatic amine. nih.gov The resulting azo dyes would incorporate the pyrazolyl-isoxazole scaffold, and their color properties could be tuned by varying the coupling component.

Furthermore, pyrazole-containing compounds have been investigated for their fluorescent properties . The rigid, planar structure of fused heterocyclic systems derived from pyrazoles can lead to materials with interesting photophysical characteristics. While specific studies on the fluorescence of derivatives of this compound are not widely reported, the general principles of fluorophore design suggest that the extension of the π-conjugated system through the formation of fused rings or by the attachment of other chromophores could lead to fluorescent materials.

The table below outlines the potential applications in advanced organic materials.

| Material Type | Synthetic Approach |

| Azo Dyes | Diazotization of the amino group followed by coupling with electron-rich compounds. |

| Fluorescent Substances | Formation of extended π-conjugated systems through fusion or substitution reactions. |

Role in Agrochemical Research and Development (focus on mechanisms of action)

Pyrazole and isoxazole moieties are present in a number of commercially successful agrochemicals, particularly fungicides. nih.govnih.govacs.org This suggests that derivatives of this compound could also exhibit valuable biological activity. The combination of both pyrazole and isoxazole rings in a single molecule is a strategy often employed in the design of new agrochemicals. nih.govresearchgate.net

The mechanism of action of many pyrazole-based fungicides involves the inhibition of the enzyme succinate (B1194679) dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi. nih.govacs.org SDH inhibitors block the conversion of succinate to fumarate, leading to a disruption of the fungal cell's energy supply and ultimately causing cell death. It is plausible that derivatives of this compound could act as SDH inhibitors, although specific studies are required to confirm this.

Another potential mechanism of action for pyrazole-isoxazole compounds in an agrochemical context could be the inhibition of other vital fungal enzymes or processes. For example, some azole antifungals are known to inhibit cytochrome P450 enzymes involved in ergosterol (B1671047) biosynthesis, a key component of fungal cell membranes. acs.org

The following table summarizes the potential role and mechanism of action in agrochemical research.

| Application Area | Potential Mechanism of Action |

| Fungicides | Inhibition of succinate dehydrogenase (SDH) |

| Fungicides | Inhibition of cytochrome P450-dependent ergosterol biosynthesis |

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes for the Chemical Compound

The synthesis of pyrazole (B372694) and isoxazole (B147169) derivatives is a well-established area of organic chemistry, yet there remains scope for the development of more efficient, cost-effective, and environmentally benign methods. researchgate.netnih.gov Future research should focus on novel synthetic strategies for 3-(1h-pyrazol-4-yl)isoxazol-5-amine that prioritize sustainability.

One promising avenue is the adoption of green chemistry principles. researchgate.net This includes the use of ultrasound irradiation, which has been shown to accelerate reactions and improve yields in the synthesis of isoxazoles and pyrazoles. researchgate.net Catalyst-free cycloaddition reactions, such as the thermal reaction of diazo compounds with alkynes, offer a direct and atom-economical route to the pyrazole core, avoiding the need for potentially toxic metal catalysts. rsc.org Furthermore, conducting reactions in water as a solvent presents a greener alternative to traditional organic solvents and has been successfully applied to the synthesis of trisubstituted isoxazoles. nih.gov

Solid-phase synthesis, employing a "catch and release" strategy, could also be explored for the efficient generation of a library of derivatives based on the this compound scaffold. nih.gov This approach allows for easier purification and the potential for combinatorial synthesis to rapidly explore structure-activity relationships. Additionally, the transformation of isoxazoles into pyrazoles has been reported, offering a potential alternative synthetic route to the core structure. mdpi.com

Comprehensive Mechanistic Investigations of its Molecular Interactions

Understanding how this compound interacts with biological targets at a molecular level is crucial for its development as a therapeutic agent. Given that pyrazole and isoxazole scaffolds are prevalent in kinase inhibitors, a key area of future research will be to investigate the compound's potential to inhibit protein kinases. nih.govmdpi.comnih.gov

Molecular modeling studies, including pharmacophore modeling and molecular docking, can provide initial insights into potential binding modes with various kinases or other protein targets. nih.gov These computational approaches can help to identify key interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to binding affinity and selectivity. nih.gov For instance, docking studies of pyrazole-based inhibitors have been used to understand their binding within the ATP-binding site of kinases, with the pyrazole moiety often forming critical hydrogen bonds with the hinge region of the enzyme. mdpi.com

These in silico predictions should be validated through experimental techniques. X-ray crystallography of the compound in complex with its target protein would provide a high-resolution picture of the binding mode, guiding further structure-based drug design. researchgate.net Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to study the interactions in solution. acs.org

Expansion of Structure-Activity Relationship Studies with Chemically Diverse Derivatives

A systematic exploration of the structure-activity relationships (SAR) is fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of this compound. mdpi.comnih.gov Future research should involve the synthesis and biological evaluation of a diverse library of derivatives to understand the contribution of different substituents on the pyrazole and isoxazole rings. nih.gov

Key areas for modification include:

Substitution on the pyrazole ring: The N-1 position of the pyrazole is a common site for modification and can significantly influence activity and selectivity. acs.org Introducing various alkyl, aryl, or functionalized groups at this position could lead to improved interactions with the target protein.

Substitution on the isoxazole ring: While the 5-amino group is a key feature, its modification or the introduction of substituents at other positions of the isoxazole ring could modulate the electronic properties and steric profile of the molecule.

Linker modifications: If the compound is found to bind to two distinct pockets of a target, the relative orientation of the pyrazole and isoxazole rings could be altered by introducing different linkers, potentially leading to macrocyclic derivatives with enhanced selectivity. biorxiv.org

The synthesized derivatives should be screened against a panel of relevant biological targets, such as a broad range of kinases, to determine their activity and selectivity profiles. nih.govmdpi.com This will allow for the development of a comprehensive SAR model to guide the design of next-generation compounds with improved therapeutic potential. nih.govnih.gov

Integration with High-Throughput Screening Platforms for New Biological Target Identification

To uncover the full therapeutic potential of the this compound scaffold, its integration with high-throughput screening (HTS) platforms is essential. nih.gov HTS allows for the rapid testing of a compound against a vast number of biological targets, potentially identifying novel mechanisms of action and therapeutic applications. nih.gov

A library of derivatives based on the core scaffold can be screened against large panels of proteins, such as the human kinome, to identify novel and potent inhibitors. chemmethod.com Phenotypic screening, where the effect of the compound on whole cells or organisms is assessed, can also be a powerful approach to identify compounds with desirable biological effects without prior knowledge of the specific molecular target. nih.gov Hits from phenotypic screens can then be subjected to target deconvolution studies to identify their molecular mechanism of action.

The use of fragment-based screening is another valuable strategy. acs.org The this compound molecule itself, or fragments thereof like 4-bromopyrazole, could be included in fragment libraries to identify initial weak-binding hits against a variety of protein targets. acs.org These initial hits can then be optimized into more potent leads through structure-guided chemistry.

Exploration in Interdisciplinary Fields of Chemical Biology and Materials Science

The unique structural features of this compound open up opportunities for its application in interdisciplinary fields beyond traditional medicinal chemistry.

In chemical biology , this compound and its derivatives could be developed as chemical probes to study complex biological processes. biorxiv.org By attaching fluorescent tags or other reporter groups, these molecules could be used to visualize and track their target proteins within living cells, providing valuable insights into their function and regulation. The pyrazole scaffold is a known privileged structure in medicinal chemistry and has been utilized in the development of chemical probes. nih.gov

In the field of materials science , heterocyclic compounds are increasingly being explored for their potential in the development of novel functional materials. While specific applications for this compound in this area are yet to be defined, the electronic properties and potential for self-assembly of pyrazole- and isoxazole-containing molecules could be of interest. Future research could explore their use in areas such as organic electronics, sensors, or as components of metal-organic frameworks. The ability of the pyrazole nitrogen atoms to coordinate with metal ions is a well-known feature that could be exploited in this context. pharmaguideline.com

Q & A

Q. What are the recommended synthetic routes for 3-(1H-Pyrazol-4-yl)isoxazol-5-amine, and how can reaction conditions be optimized for high yield?

The synthesis typically involves cyclocondensation of pyrazole and isoxazole precursors. Key steps include:

- Precursor functionalization : Use hydrazine derivatives to introduce the pyrazole moiety, followed by coupling with isoxazole intermediates under controlled temperatures (80–120°C) .

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity, while bases such as K₂CO₃ stabilize intermediates .

- Catalysis : Transition metals (e.g., CuI) may accelerate heterocycle formation, but purity must be monitored via TLC or HPLC . Yield optimization requires iterative adjustments of stoichiometry, temperature, and reaction time.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- ¹H/¹³C NMR : Assign peaks to distinguish pyrazole (δ 7.5–8.5 ppm for aromatic protons) and isoxazole (δ 6.0–6.5 ppm) rings. Coupling constants (J) confirm regioisomeric purity .

- Mass spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragment patterns to confirm backbone integrity .

- IR spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C=N/C-O vibrations (1600–1500 cm⁻¹) .

Q. How can researchers assess the biological activity of this compound in early-stage drug discovery?

- In vitro assays : Screen against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or SPR to measure binding affinity .

- Cellular models : Evaluate cytotoxicity (MTT assay) and downstream signaling (Western blot) in disease-relevant cell lines .

- Structural analogs : Compare activity with related pyrazole-isoxazole hybrids to establish preliminary SAR .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

- X-ray crystallography : Use SHELXL for refinement to resolve ambiguities in bond lengths/angles, especially for tautomeric forms of the pyrazole ring .

- DFT calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian) to validate proton assignments .

- Dynamic NMR : Probe temperature-dependent shifts to identify rotational barriers or tautomerization .

Q. How can synthetic routes be adapted to incorporate isotopic labeling for mechanistic studies?

- ¹³C/¹⁵N labeling : Introduce labeled hydrazine (e.g., ¹⁵N-hydrazine) during pyrazole synthesis, followed by coupling with isoxazole precursors .

- Deuterated solvents : Use DMSO-d₆ or DMF-d₇ to track proton exchange in reaction intermediates via in-situ NMR .

Q. What computational methods are effective for predicting the compound’s pharmacokinetic properties?

- ADMET prediction : Use SwissADME or ADMETLab to estimate logP, solubility, and cytochrome P450 interactions .

- Molecular docking : Simulate binding modes with targets (e.g., M4 muscarinic receptor) using AutoDock Vina, guided by patent data on similar modulators .

Q. How do substituent variations on the pyrazole ring influence bioactivity?

- Electron-withdrawing groups (e.g., -F, -Cl) : Enhance metabolic stability but may reduce solubility. Test via Hammett plots correlating σ values with IC₅₀ .

- Steric effects : Introduce alkyl/aryl groups at the 4-position of pyrazole and monitor steric clashes in co-crystal structures .

- Hydrogen bonding : Modify the 5-amine group to amides or sulfonamides and assess changes in target affinity via SPR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.